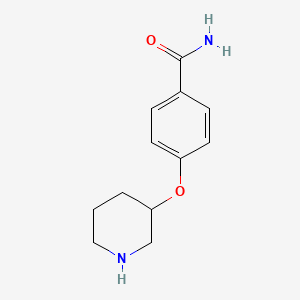

4-(3-Piperidinyloxy)benzamide

Description

Contextualization within Medicinal Chemistry and Chemical Biology

4-(3-Piperidinyloxy)benzamide is a distinct organic compound that holds a position of interest within the fields of medicinal chemistry and chemical biology. fishersci.ie It is recognized primarily as a research chemical and a building block for the synthesis of more complex molecules. chemimpex.com Within medicinal chemistry, compounds like this compound and its close structural relatives are investigated for their potential to interact with biological systems. evitachem.com The strategic combination of a benzamide (B126) group and a piperidine (B6355638) ring through an ether linkage creates a molecular architecture that is frequently explored for the development of new therapeutic agents. Its isomer, 4-(4-Piperidinyloxy)benzamide, for instance, is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The study of such compounds in chemical biology helps to probe receptor interactions and enzyme activities, contributing to a deeper understanding of complex biological pathways. chemimpex.com

Significance of the Benzamide and Piperidine Ring Systems as Privileged Scaffolds in Compound Design

In the realm of drug discovery, certain molecular frameworks, known as "privileged scaffolds," are repeatedly found in the structures of successful drugs targeting a wide range of biological targets. nih.gov The benzamide and piperidine ring systems are prime examples of such scaffolds, and their combination in a single molecule, as seen in this compound, is a well-established strategy in compound design.

The benzamide core is a common feature in many pharmaceuticals. ontosight.ai Its derivatives have been widely explored and have shown a variety of biological activities, including anticancer, anti-inflammatory, and neurological effects. ontosight.ainih.gov The amide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors.

The piperidine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals and is a cornerstone in the synthesis of medicinal agents. researchgate.netresearchgate.netmdpi.com This six-membered nitrogen-containing heterocycle is featured in numerous blockbuster drugs. researchgate.net The inclusion of a piperidine scaffold in a molecule can modulate its physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. researchgate.netthieme-connect.com Piperidine derivatives have been successfully developed for a broad spectrum of therapeutic applications, including as central nervous system (CNS) modulators, antihistamines, anticoagulants, and anticancer agents. researchgate.net

The table below illustrates some examples of compounds where these privileged scaffolds are utilized.

| Compound Class/Example | Scaffold(s) | Therapeutic Area/Application of Interest | Reference(s) |

| N-(piperidine-4-yl)benzamide Derivatives | Benzamide, Piperidine | Antitumor (Hepatocellular Carcinoma) | nih.gov |

| N-(3-hydroxy-4-piperidinyl)benzamide Derivatives | Benzamide, Piperidine | Stimulation of gastro-intestinal motility | google.com |

| L-371,257 | Benzamide, Piperidine | Orally bioavailable oxytocin (B344502) antagonist | acs.org |

| Melperone | Piperidine | Second-generation antipsychotic | mdpi.com |

| 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-benzamides | Benzamide, Piperidine | Potential interaction with G-protein coupled receptors (GPCRs) or ion channels | ontosight.ai |

Rationale for the Investigation of this compound and Its Analogues in Contemporary Research

The investigation of this compound and its analogues is driven by the logical strategy of combining two proven privileged scaffolds to explore new chemical space and identify novel bioactive agents. ontosight.airesearchgate.net By linking the benzamide and piperidine moieties, researchers can create molecules with unique three-dimensional shapes and properties suitable for interacting with specific biological targets. chemimpex.com The ether linkage provides a flexible yet stable connection between the two rings.

Contemporary research focuses on synthesizing and evaluating libraries of analogues to understand structure-activity relationships (SAR). Modifications are systematically made to all parts of the scaffold—the benzamide ring, the piperidine ring, and the linking atom—to optimize potency, selectivity, and pharmacokinetic properties. For example, studies on N-(piperidine-4-yl)benzamide derivatives revealed compounds with potent antitumor activity against liver cancer cells, inducing cell cycle arrest through a p53/p21-dependent pathway. nih.gov

The specific substitution pattern is crucial for biological activity. The investigation of this compound, as opposed to its more common 4-oxy isomer, allows researchers to explore how this positional change affects the molecule's interaction with its target. Such subtle structural changes can lead to significant differences in receptor selectivity and pharmacological profile. The rationale, therefore, is to build upon the established success of these scaffolds to discover new chemical entities with potential therapeutic applications, ranging from cancer to neurological and gastrointestinal disorders. chemimpex.comnih.govgoogle.com

The following table summarizes research findings on various analogues, highlighting the diverse biological targets and therapeutic potentials of this compound class.

| Compound/Analogue Class | Key Structural Features | Investigated Biological Activity/Target | Research Finding/Significance | Reference(s) |

| N-(piperidine-4-yl)benzamide derivative (compound 47) | N-(piperidine-4-yl)benzamide core | Antitumor activity against HepG2 cells | Showed potent activity (IC50 value of 0.25 μM) by inhibiting cyclin B1 and enhancing p21 and p53 expression, causing cell cycle arrest. | nih.gov |

| N-(3-hydroxy-4-piperidinyl)benzamide derivatives | Benzamide linked to a 3-hydroxy-4-piperidinyl moiety | Stimulation of gastro-intestinal motility | Identified as useful stimulators of the motility of the gastro-intestinal system. | google.com |

| 4-(4-Piperidinyloxy)benzamide | Isomer of the title compound; piperidine linked at the 4-position | Intermediate for pharmaceutical development | Serves as a valuable building block for drugs targeting neurological disorders and for studying receptor interactions. | chemimpex.com |

| 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide | Complex benzamide with acetylated piperidine and a pyridine (B92270) ring | Potential ligand for GPCRs or ion channels | The complex structure with multiple pharmacophoric elements suggests potential for interaction with various biological targets. | ontosight.ai |

| 1-[1-[4-[(N-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2(1H)-one (L-371,257) | Benzamide core connected to an N-Acetyl-piperidine via an ether link | Oxytocin receptor antagonism | A potent, orally bioavailable, non-peptide oxytocin antagonist. | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-3-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-12(15)9-3-5-10(6-4-9)16-11-2-1-7-14-8-11/h3-6,11,14H,1-2,7-8H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONWJLYEKQSBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660434 | |

| Record name | 4-[(Piperidin-3-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-79-6 | |

| Record name | 4-[(Piperidin-3-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 4 3 Piperidinyloxy Benzamide Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 4-(3-piperidinyloxy)benzamide derivatives is highly sensitive to the nature and position of substituents on both the benzamide (B126) and piperidine (B6355638) rings. Research into analogous compounds, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, has provided valuable insights into these relationships. For instance, in a series of choline (B1196258) transporter inhibitors, moving the N-methylpiperidine moiety from the 4-position to the 3-position on the benzamide core was tolerated, although it resulted in a less active compound. This suggests that while the 3-piperidinyloxy linkage is viable for biological activity, the precise positioning is a critical determinant of potency.

Furthermore, modifications to the amide functionality and the piperidine ring have been shown to significantly impact activity. In studies of related benzamide derivatives, it has been observed that benzylic heteroaromatic amide moieties were among the most potent. nih.gov The substitution on the piperidine nitrogen is also a key factor. For example, the removal of an isopropyl group from the piperidine ether led to a significantly less active compound, whereas a methylpiperidine ether analog demonstrated equipotent activity to the isopropyl version. nih.gov

The following table summarizes the observed effects of positional and substituent changes on the biological activity of related piperidinyloxy benzamide derivatives.

| Modification | Position | Effect on Activity | Reference Compound Class |

| Piperidine Linkage | Shifted from 4-position to 3-position | Tolerated, but less active | 4-methoxy-N-methylpiperidinyloxy benzamides |

| Amide Moiety | Benzylic heteroaromatic substitution | Most potent | 3-methoxy-4-(piperidin-4-yl)oxy benzamides nih.gov |

| Piperidine N-substituent | Removal of isopropyl group | Much less active | 4-methoxy-3-(piperidinyloxy)benzamides nih.gov |

| Piperidine N-substituent | Methyl substitution | Equipotent with isopropyl analog | 4-methoxy-3-(piperidinyloxy)benzamides nih.gov |

Elucidation of Key Pharmacophoric Elements within the this compound Framework

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For the broader class of piperidine-containing compounds, several key pharmacophoric elements have been identified. In a study of febrifugine (B1672321) analogues, which contain a piperidine ring, the nitrogen atom within the piperidine ring (at the 1” position) and a hydroxyl group at the 3” position were found to be imperative for their antimalarial activity. nih.gov This highlights the importance of the piperidine nitrogen as a potential hydrogen bond acceptor or a site for ionic interactions, and the potential for hydrogen bond donating or accepting substituents on the piperidine ring to significantly influence binding to biological targets.

For the this compound scaffold, the key pharmacophoric elements can be inferred to include:

The Benzamide Moiety: The aromatic ring and the amide group are likely involved in crucial interactions such as pi-stacking and hydrogen bonding with the target protein.

The Ether Linkage: The oxygen atom connecting the benzamide and piperidine rings provides a specific spatial orientation and can act as a hydrogen bond acceptor.

The Piperidine Ring: This serves as a versatile scaffold, and its nitrogen atom is a key basic center, which is often protonated at physiological pH, allowing for ionic interactions. Substituents on the piperidine ring can modulate lipophilicity, conformation, and direct interactions with the target.

A five-point pharmacophore model developed for febrifugine and its derivatives, which also possess a piperidine ring, included two hydrogen bond acceptors, one positively ionizable group, and two aromatic rings. nih.gov This model underscores the importance of these features in achieving biological activity and can serve as a valuable template for the design of novel this compound derivatives.

Impact of Stereochemistry on Functional Potency and Selectivity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and, consequently, its biological activity. For molecules containing a chiral center, such as this compound (where the 3-position of the piperidine ring is a stereocenter), the different enantiomers can exhibit markedly different pharmacological profiles.

While specific studies on the stereochemistry of this compound are not widely available, research on other chiral piperidine derivatives has demonstrated the profound impact of stereoisomerism. For instance, studies on new series of piperidin-4-one derivatives have explicitly investigated the effect of stereochemistry on their antibacterial, antifungal, and anthelmintic activities. nih.gov It is well-established in medicinal chemistry that enantiomers can differ in their potency, efficacy, and even their mechanism of action. One enantiomer may be highly active (the eutomer), while the other may be less active or even inactive (the distomer). Therefore, the stereochemical configuration at the C-3 position of the piperidine ring in this compound is expected to be a critical determinant of its functional potency and selectivity. The synthesis and biological evaluation of individual enantiomers are essential steps in the optimization of this chemical scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com These models are instrumental in predicting the activity of novel compounds and in guiding the design of more potent analogues. For various classes of benzamide derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for their biological activity. mdpi.comresearchgate.net

A typical 3D-QSAR study involves aligning a set of molecules and then using statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate their 3D properties (steric, electrostatic, hydrophobic, etc.) with their biological activities. The resulting models can generate contour maps that visualize the regions in space where certain properties are favorable or unfavorable for activity, thus providing valuable insights for lead optimization. While a specific QSAR model for this compound derivatives is not detailed in the available literature, the application of these methods to this scaffold would be a logical step in a drug discovery program to systematically explore the SAR and to prioritize the synthesis of new derivatives with enhanced activity.

Conformational Analysis and Its Influence on Biological Interactions

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of its atoms that can be changed by rotation about single bonds. Conformational analysis is therefore crucial for understanding how a molecule like this compound interacts with its biological target. The flexibility of the piperidine ring and the rotatable bonds in the linker region allow the molecule to adopt various conformations, only some of which may be suitable for binding to the active site of a protein.

Theoretical conformational analysis of related structures, such as 3-pyrrolidyl- and 4-piperidyl-o-methoxybenzamides, has been performed to understand their pharmacologically active conformers. nih.gov Such studies have revealed that for piperidyl derivatives, extended conformers are generally of lower energy than folded conformers. nih.gov This suggests that an extended conformation of this compound might be the preferred geometry for interaction with its biological target. Understanding the conformational preferences of these molecules and how they relate to their biological activity is essential for designing derivatives with improved binding affinity and, consequently, enhanced potency. Computational methods, in conjunction with experimental techniques like NMR spectroscopy, can provide detailed insights into the conformational landscape of these molecules and their bioactive conformations.

Preclinical Investigations of Biological Activity and Mechanistic Elucidation

In Vitro Pharmacological Characterization of 4-(3-Piperidinyloxy)benzamide and Analogues

In vitro studies are fundamental to understanding the direct interactions of a compound with biological molecules and its effects on cellular functions. For this compound and its related structures, these investigations have identified specific molecular targets, characterized their impact on cellular signaling, and provided insights into their mechanisms of action.

Target Identification and Engagement Studies (e.g., Receptor Binding, Enzyme Inhibition)

A significant area of research for piperidinyloxy benzamide (B126) analogues has been the identification of their molecular targets through binding and inhibition assays. These studies have shown that derivatives of this scaffold can interact with high affinity and selectivity with various enzymes and receptors.

One prominent target identified is the presynaptic high-affinity choline (B1196258) transporter (CHT). Following a high-throughput screening campaign, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel CHT inhibitors. nih.gov Iterative medicinal chemistry efforts led to the discovery of ML352, a potent and selective inhibitor of CHT. nih.gov The inhibitory activity of these compounds was quantified in radiolabeled choline uptake assays using HEK293 cells expressing human CHT. nih.gov

Another class of targets includes 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. Optimization of a cyclohexyl benzamide series led to the discovery of piperidyl benzamide derivatives with improved properties as 11β-HSD1 inhibitors. nih.gov

Furthermore, analogues have been evaluated for their activity against cholinesterases, which are key targets in neurodegenerative disorders like Alzheimer's disease. A series of isoindolinedione-benzamide pyridinium (B92312) derivatives were synthesized and showed potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The versatility of the benzamide scaffold is also demonstrated by its interaction with G-protein coupled receptors (GPCRs). Certain N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives have been developed as potent delta-opioid receptor agonists. nih.gov Similarly, novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides displayed potent binding affinity for 5-HT₄ receptors. nih.gov

Below is a table summarizing the enzyme and receptor inhibitory activities of various this compound analogues.

| Compound/Series | Target | Assay | Activity (IC₅₀ / Kᵢ) |

| ML352 (10m) | Choline Transporter (CHT) | [³H]choline uptake | IC₅₀: 210 nM (at 100 nM choline) |

| Piperidyl benzamide 15 | 11β-HSD1 | Enzyme Inhibition | Data not specified |

| Isoindolinedione-benzamide 7j | Acetylcholinesterase (AChE) | Ellman's method | IC₅₀: 0.26 ± 0.07 μM |

| Isoindolinedione-benzamide 7c | Butyrylcholinesterase (BChE) | Ellman's method | IC₅₀: 0.08 ± 0.01 μM |

| Benzamide Analogue 15 | 5-HT₄ Receptor | Receptor Binding | IC₅₀: 6.47 nM |

| Benzamidine Analogue 27 | Delta Opioid Receptor | Receptor Binding | Kᵢ: 1.22 nM |

Cellular Pathway Modulation and Phenotypic Screening

Phenotypic screening, which assesses the effects of compounds on cell or organismal phenotypes, has been a valuable tool in discovering novel activities for piperidine (B6355638) derivatives. This approach has led to the identification of compounds that modulate critical cellular pathways without prior knowledge of a specific molecular target. nih.govenamine.netotavachemicals.comselleckchem.com

A gene biomarker-based phenotypic screen identified a 3,4-disubstituted piperidine derivative, S-28, as a modulator of macrophage M2 polarization, a process with therapeutic implications for autoimmune diseases like multiple sclerosis. nih.gov Further optimization led to compound D11, which demonstrated potent modulation of this cellular phenotype. nih.gov

The Hedgehog (Hh) signaling pathway, which is crucial during embryonic development and is often aberrantly activated in cancers, has also been a focus. nih.gov Benzamide derivatives containing piperidine groups have been synthesized and screened for their ability to inhibit the Hh pathway, with some compounds showing promising activity in Gli-luciferase reporter assays. nih.govresearchgate.net

Additionally, N-(piperidin-4-yl)benzamide derivatives have been found to act as activators of the hypoxia-inducible factor 1 (HIF-1) pathway. nih.gov Certain compounds in this series induced the expression of HIF-1α protein and its downstream target gene p21 in HepG2 cells. nih.gov

Mechanistic Studies of Observed Activities (e.g., Cell Cycle Arrest, Receptor Agonism/Antagonism)

Understanding the precise mechanism by which a compound exerts its effect is crucial for its development as a therapeutic agent. For analogues of this compound, several mechanistic studies have provided these critical insights.

In the case of the choline transporter inhibitor ML352, studies were conducted at both low (100 nM) and high (10 µM) concentrations of choline. The compound's potent inhibition at both concentrations is consistent with a noncompetitive mechanism of inhibition, suggesting it does not compete with choline for the same binding site. nih.gov

For the macrophage M2 polarization modulator D11, mechanistic investigations revealed that its function is mediated through the inhibition of T-cell proliferation and the activation of phosphorylation of STAT3 and Akt. nih.gov This indicates that the compound's immunomodulatory effects are linked to specific intracellular signaling cascades.

The N-(piperidin-4-yl)benzamide derivatives that activate the HIF-1α pathway were shown to upregulate the expression of cleaved caspase-3, which in turn promotes apoptosis in tumor cells. nih.gov This provides a direct link between the activation of a specific pathway and the observed anti-cancer activity.

Furthermore, studies on phenolic diaryl amino piperidine derivatives confirmed their role as delta-opioid receptor agonists, which is the primary mechanism for their potential analgesic effects. nih.gov

In Vivo Preclinical Evaluation in Animal Models (Excluding Clinical Human Trials)

Following promising in vitro results, the evaluation of this compound analogues in non-human animal models is a critical step to assess their efficacy and pharmacodynamic properties in a complex biological system.

Efficacy Assessment in Relevant Disease Models (Non-Human)

Analogues from this chemical class have demonstrated efficacy in various animal models of disease.

The macrophage M2 polarization modulator, D11, showed significant in vivo therapeutic effects in a mouse model of experimental autoimmune encephalomyelitis (EAE), which is a common model for multiple sclerosis. nih.gov

In the context of pain research, a diaryl amino piperidine derivative (analogue 8e) with delta-opioid receptor agonist activity demonstrated in vivo anti-nociceptive effects in two different rodent models, highlighting the potential of this class of compounds for pain relief. nih.gov

The prokinetic activity of a novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamide (compound 15), which binds to 5-HT₄ receptors, was evaluated in conscious dogs, where it showed excellent colonic prokinetic effects. nih.gov

Investigations into Pharmacodynamic Markers and Mechanistic Insights from In Vivo Studies

Pharmacodynamic (PD) studies aim to understand the relationship between drug concentration and its pharmacological effect over time. For β-lactam/β-lactamase inhibitor combinations, for instance, the key PD index is the percentage of time that the free drug concentration remains above a certain threshold (%fT > threshold). nih.gov This principle is broadly applicable to understanding and optimizing dosing regimens for new chemical entities to maximize efficacy.

Computational and Theoretical Chemistry Approaches in the Study of 4 3 Piperidinyloxy Benzamide

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as a derivative of 4-(3-piperidinyloxy)benzamide, to the active site of a target protein.

The process begins with the three-dimensional structures of both the ligand and the protein, which are often obtained from crystallographic data found in repositories like the Protein Data Bank (PDB). Software programs like AutoDock, Schrödinger's Glide, and CDOCKER are then employed to explore various possible binding poses of the ligand within the protein's binding pocket. nih.govresearchgate.netmdpi.com These programs use scoring functions to estimate the binding affinity for each pose, typically expressed as a docking score or binding energy in kcal/mol. researchgate.netmdpi.com Lower binding energy values generally indicate a more stable and favorable interaction.

Research on various benzamide (B126) derivatives illustrates the utility of this approach. For instance, in studies involving benzamide derivatives as topoisomerase inhibitors, docking was used to determine the affinity for Topoisomerase I and IIα enzymes. researchgate.net The results revealed detailed interactions, including hydrogen bonds with specific amino acid residues and DNA bases within the active site. researchgate.net Similarly, when designing anti-influenza agents based on a 4-[(quinolin-4-yl)amino]benzamide scaffold, docking studies identified key binding poses within the viral RNA polymerase active site, with docking scores ranging from -6.5 to -7.4 kcal/mol. mdpi.com

The output of a molecular docking study provides a detailed profile of the ligand-protein interactions. This includes identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. mdpi.com This information is critical for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent inhibitors. nih.gov

Table 1: Example of Molecular Docking Results for Benzamide Derivatives Against Target Proteins

| Compound Class | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Benzamide Derivatives | Topoisomerase IIα | -114.71 to -60.14 | DG13, GLY462, ARG487, MET762 |

| 4-[(Quinolin-4-yl)amino]benzamide | Influenza RNA Polymerase | -7.37 | Data not specified in source |

Note: The data presented is illustrative of findings for various benzamide derivatives as reported in the literature and may not represent this compound itself.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.orgnih.gov This technique is invaluable for exploring the conformational landscape of a molecule like this compound and assessing the stability of its complex with a biological target. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the ligand and protein behave in a simulated physiological environment. nih.gov These simulations, often run for nanoseconds or even microseconds, can reveal:

Binding Stability: MD simulations can confirm whether a binding pose predicted by docking is stable over time. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can assess the stability of the complex. nih.gov

Conformational Changes: Both ligands and proteins are flexible. MD simulations can capture the different conformations that the this compound scaffold might adopt and how the protein's binding site may adjust to accommodate the ligand (a phenomenon known as "induced fit"). nih.gov

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate the binding free energy of a ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. nih.govmdpi.com For example, MM/GBSA calculations for 4-[(quinolin-4-yl)amino]benzamide derivatives targeting influenza RNA polymerase yielded binding free energy values as favorable as -68.94 kcal/mol. mdpi.com

In a study on benzimidazole-based inhibitors, MD simulations and binding free energy calculations identified key amino acid residues (such as Lys63, Arg69, and Cys113) that were crucial for the binding process. rsc.org Such insights are vital for understanding the energetic contributions of different parts of the molecule to the binding event and for optimizing future drug candidates.

De Novo Design and Virtual Screening Guided by the this compound Scaffold

The this compound structure can serve as a scaffold or starting point for discovering new, potentially more effective, therapeutic agents through virtual screening and de novo design.

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. e3s-conferences.org This process can be ligand-based, searching for molecules similar to a known active compound, or structure-based, docking millions of compounds from databases like ZINC15 into the target's binding site. nih.govnih.gov The goal is to reduce the vast number of commercially available compounds to a manageable number of promising candidates for experimental testing. e3s-conferences.org For example, a virtual screening campaign to identify inhibitors for the BPTF bromodomain successfully identified a novel alkoxy benzamide derivative from a large chemical library. nih.gov

Table 2: Typical Workflow for a Virtual Screening Campaign

| Step | Description | Tools/Databases |

|---|---|---|

| 1. Library Preparation | Curation of a large database of chemical compounds. | ZINC15, PubChem |

| 2. Filtering | Application of filters based on drug-like properties (e.g., Lipinski's Rule of Five) to remove undesirable compounds. | SwissADME |

| 3. Docking | High-throughput docking of the filtered library against the target protein. | AutoDock, Glide |

| 4. Scoring & Ranking | Ranking of compounds based on their docking scores and predicted binding affinities. | Scoring Functions |

De novo design , on the other hand, involves the computational creation of novel molecular structures, atom by atom or fragment by fragment, that are predicted to have high affinity and selectivity for the target binding site. arxiv.org Modern approaches may use reinforcement learning and deep generative models to "grow" molecules within the protein's active site, guided by the this compound scaffold. arxiv.org This allows for the exploration of novel chemical space and the design of compounds with optimized properties, such as binding affinity, potency, and synthetic accessibility. arxiv.org

These computational strategies, from predicting binding modes with molecular docking to assessing complex stability with MD simulations and discovering new leads through virtual screening, are integral to the study and optimization of compounds based on the this compound scaffold.

Advanced Analytical Methodologies for Characterization and Validation in Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(3-Piperidinyloxy)benzamide, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H and ¹³C NMR would be utilized to map the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzamide (B126) ring, the protons of the piperidinyl ring, and the amide protons. The aromatic protons would likely appear as a set of doublets in the downfield region (typically δ 7.0-8.0 ppm) characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the piperidinyl ring would exhibit more complex splitting patterns in the upfield region, with the proton at the C3 position, which is attached to the oxygen atom, being shifted further downfield compared to the other piperidinyl protons. The amide protons (NH₂) would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the amide group would be observed at a characteristic downfield shift (around δ 165-175 ppm). The aromatic carbons and the carbons of the piperidinyl ring would also have predictable chemical shifts that aid in the complete structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3400-3200 (typically two bands) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (amide) | 1680-1630 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (ether) | 1260-1000 |

| C-N stretch | 1400-1200 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which should correspond to the calculated value for its molecular formula (C₁₂H₁₆N₂O₂). The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the cleavage of the piperidinyloxy group or the benzamide moiety, providing further structural evidence.

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are crucial for assessing the purity of this compound and for separating its potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of a pharmaceutical compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) with a suitable buffer, would be developed. The purity of the sample would be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Since the piperidinyl ring in this compound contains a chiral center at the C3 position, the compound can exist as a pair of enantiomers. The separation of these enantiomers is critical, as they may exhibit different pharmacological properties. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the standard method for this purpose. Polysaccharide-based CSPs are often effective for the separation of chiral benzamides. The development of a chiral HPLC method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule in its crystalline state. For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of the chiral center if a single enantiomer is crystallized.

Future Research Directions and Translational Perspectives Preclinical Focus

Identification of Novel Biological Targets for 4-(3-Piperidinyloxy)benzamide Derivatives

While initial research has established certain biological activities for benzamide (B126) derivatives, the future of this chemical class lies in exploring a wider range of molecular targets. The versatility of the benzamide and piperidine (B6355638) moieties allows for interactions with numerous biological systems. chemimpex.com Future preclinical research is directed at identifying and validating novel targets to expand the therapeutic applications of these compounds.

Key areas of exploration for new biological targets include:

Enzyme Inhibition: Beyond established targets, derivatives are being investigated as inhibitors for enzymes implicated in a variety of diseases. For instance, different benzamide structures have been studied as potential inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are key targets in Alzheimer's disease research. mdpi.com Other research has focused on modifying benzamide structures to target histone deacetylases (HDACs), which play a role in cancer treatment. nih.gov

G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for GPCRs. Research into related structures, such as 4-methylpiperidinyl benzamide derivatives, has identified potent agonism at the 5-HT4 receptor, suggesting applications in gastrointestinal disorders. researchgate.net Further investigation could uncover activity at other serotonin receptors, dopamine receptors, or opioid receptors, opening avenues for treating central nervous system disorders. smolecule.com

Kinase Inhibition: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Structure-based virtual screening has been used to identify N-(thiophen-2-yl) benzamide derivatives as potent inhibitors of the BRAF V600E kinase mutant found in many melanomas. nih.gov This suggests that the this compound scaffold could be adapted to target other oncogenic kinases.

Ion Transporters: A high-throughput screening campaign identified 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov This discovery highlights the potential for this class of compounds to modulate neurotransmitter transport systems, offering new approaches for neurological and psychiatric conditions.

| Target Class | Specific Example | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Enzyme | Acetylcholinesterase (AChE) & BACE1 | Alzheimer's Disease | mdpi.com |

| Enzyme | Histone Deacetylase (HDAC) | Oncology | nih.gov |

| GPCR | 5-HT4 Receptor | Gastrointestinal Disorders | researchgate.net |

| Kinase | BRAF V600E | Melanoma | nih.gov |

| Transporter | Choline Transporter (CHT) | Neurological Disorders | nih.gov |

Exploration of New Synthetic Avenues for Enhanced Molecular Complexity and Diversity

Expanding the chemical space around the this compound core is essential for discovering new biological activities and optimizing drug-like properties. Modern synthetic organic chemistry offers a powerful toolkit to generate novel analogs with greater complexity and diversity.

Future synthetic strategies include:

Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is highly efficient for building diverse chemical libraries. mdpi.com Applying MCRs to synthesize highly substituted piperidine rings can rapidly generate novel derivatives of the core scaffold. mdpi.com

Photochemical Methods: Photochemical reactions, such as intramolecular [2+2] cycloadditions, can be used to create bicyclic piperidinone structures. mdpi.com These strained ring systems can then be converted into unique piperidine analogs, introducing conformational constraints that may enhance binding to biological targets. mdpi.com

Novel Cyclization Strategies: Recent advances have focused on developing new methods for piperidine ring formation, including metal-catalyzed cyclization, electrophilic cyclization, and aza-Michael reactions. mdpi.com These methods provide access to a wide range of substituted piperidines that can be incorporated into the benzamide structure.

Late-Stage Functionalization: Modifying complex molecules in the final steps of a synthesis is a highly efficient strategy. Techniques for C-H activation could allow for the direct introduction of new functional groups onto the benzamide or piperidine rings, avoiding the need for lengthy de novo synthesis.

The development of new synthetic routes, such as PhIO-mediated oxidation to create 2-(4-hydroxyphenoxy)benzamide derivatives, demonstrates the ongoing innovation in this area. mdpi.com These advanced methods are crucial for systematically exploring structure-activity relationships (SAR) and generating next-generation compounds.

Integration with Advanced Screening Platforms for Accelerated Discovery

The process of identifying promising drug candidates from large chemical libraries has been revolutionized by advanced screening platforms. Integrating these technologies is key to accelerating the discovery of novel this compound derivatives.

Key platforms and their applications include:

High-Throughput Screening (HTS): HTS remains a cornerstone of drug discovery, enabling the automated testing of millions of compounds against a specific biological target. researchgate.net HTS was instrumental in identifying the initial activity of benzamide derivatives as choline transporter inhibitors. nih.gov Future campaigns can screen diverse libraries of new benzamide analogs against a wide array of targets.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a target protein is known, SBVS can be used to computationally dock thousands of virtual compounds into the binding site to predict their affinity. nih.gov This approach has successfully identified novel benzamide-based inhibitors for targets like the BPTF bromodomain and BRAF kinase, making it a powerful tool for rational drug design. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight fragments to find those that bind weakly to a target. These fragments can then be grown or linked together to create a more potent lead compound. This approach can be used to identify novel binding modes for the piperidine or benzamide fragments, guiding the synthesis of entirely new derivatives.

Artificial Intelligence and Machine Learning: AI algorithms can analyze vast datasets from screening campaigns to predict the activity of new compounds, optimize molecular structures, and even identify novel biological targets from complex biological data, streamlining the entire discovery process.

Development of Advanced Preclinical Models for Mechanistic Validation

Validating the mechanism of action and predicting the clinical efficacy of new compounds requires preclinical models that accurately recapitulate human disease. There is a significant research trend moving away from simplistic two-dimensional cell cultures toward more physiologically relevant systems.

Future directions in preclinical modeling include:

Organoid-Based Screening Platforms: Organoids are three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of human organs. Using organoid models of the brain, intestine, or tumors to test this compound derivatives can provide more accurate data on efficacy and mechanism in a human-like context.

The integration of these advanced models will provide more robust and predictive data, increasing the likelihood of success as compounds move from preclinical research toward clinical development.

Q & A

Q. What are the standard synthetic routes for 4-(3-Piperidinyloxy)benzamide derivatives, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with aromatic coupling, amidation, or nucleophilic substitution. For example:

- Step 1 : Coupling of a piperidine derivative with a benzoyl chloride intermediate under basic conditions (e.g., Na₂CO₃) in solvents like dichloromethane or acetonitrile .

- Step 2 : Optimization of reaction temperature (often 0–25°C) and stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) to minimize side reactions. Catalysts such as TBAI (tetrabutylammonium iodide) can enhance coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitoring via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) is critical .

Q. Which analytical techniques are critical for characterizing this compound derivatives, and how should they be applied?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) confirms regiochemistry and functional groups. Key signals include aromatic protons (δ 7.2–8.1 ppm) and piperidinyl protons (δ 1.5–3.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect molecular ions ([M+H]⁺) and quantify purity (>98%) .

- Elemental Analysis : Validates empirical formulas (e.g., C₁₈H₂₁N₂O₂) with <0.3% deviation from theoretical values .

Q. What safety protocols are essential when handling mutagenic intermediates in benzamide synthesis?

- Methodological Answer :

- Risk Assessment : Conduct hazard analyses (e.g., Ames testing for mutagenicity) prior to scaling reactions. For example, intermediates like anomeric amides require ventilation (fume hoods) and PPE (nitrile gloves, lab coats) .

- Storage : Light-sensitive compounds (e.g., nitrobenzamide intermediates) should be stored in amber vials at –20°C under inert gas (N₂/Ar) to prevent decomposition .

- Waste Disposal : Neutralize acidic/basic residues (e.g., quench acyl chlorides with ice-cold NaHCO₃) before disposal per EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound analogs across different assays?

- Methodological Answer :

- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for variables like serum concentration. For example, HDAC inhibition assays may yield conflicting IC₅₀ values due to differential enzyme isoform expression .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values. Replicate experiments in triplicate to identify outliers .

- Metabolic Profiling : LC-MS/MS can detect off-target effects (e.g., 3-aminobenzamide inhibiting glucose metabolism), which may explain discrepancies in cytotoxicity .

Q. What strategies improve target specificity of benzamide-based HDAC inhibitors to avoid off-target effects?

- Methodological Answer :

- Structural Modifications : Introduce substituents (e.g., trifluoromethyl groups at the 4-position) to enhance HDAC1/2 selectivity over HDAC6. Computational docking (AutoDock Vina) predicts binding affinities to the Zn²⁺-containing active site .

- Isozyme-Specific Assays : Use recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC8) in fluorogenic assays (e.g., Boc-Lys(Ac)-AMC substrate) to quantify selectivity ratios .

- In Vivo Profiling : Microdialysis in rodent brains (e.g., frontal cortex vs. striatum) evaluates region-specific HDAC inhibition, as seen with MS-275 .

Q. How do computational methods like molecular docking inform the design of this compound derivatives with enhanced activity?

- Methodological Answer :

- Ligand Preparation : Generate 3D conformers (OpenBabel) and optimize geometries (DFT at B3LYP/6-31G* level) for docking studies .

- Binding Site Analysis : Molecular dynamics (GROMACS) identifies key interactions (e.g., hydrogen bonds with Tyr308 in PARP-1) to guide substituent placement .

- SAR Development : QSAR models (e.g., CoMFA) correlate electronic (Hammett σ) and steric (molar refractivity) parameters with IC₅₀ values. For example, methoxy groups at the 2-position improve solubility without reducing potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.